molecular formula C17H16N4O2S B5866199 2-{[5-(phenoxymethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide

2-{[5-(phenoxymethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide

Cat. No. B5866199
M. Wt: 340.4 g/mol
InChI Key: RUXUJMWRDTXXMX-UHFFFAOYSA-N
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Description

2-{[5-(phenoxymethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide, also known as PTAA, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. PTAA is a thiosemicarbazide derivative that has shown promising results in scientific research, particularly in the field of medicinal chemistry.

Scientific Research Applications

1. Plant Growth Regulation

A study by Hu Yu-sen (2009) synthesized a series of N-aryl-3-phenoxymethyl-4-phenyl-4H-l,2,4-triazol-5-ylsulfanyl acetamides and found that some derivatives can influence plant growth. Specifically, certain compounds showed effects on the roots and inhibited the stems of plants at various concentrations (Hu Yu-sen, 2009).

2. Antimicrobial Activity

Research conducted by R. D. Hunashal et al. (2012) explored the antimicrobial activity of 2-[4-(substituted benzylidenamino)-5-(substituted phenoxymethyl)-4H-1,2,4-triazol-3-yl thio] acetic acid derivatives. They discovered that certain compounds, particularly 3h and 3j, exhibited significant antifungal activity against various strains, including A. niger and C. Neoformans, when compared to the standard drug fluconazole (R. D. Hunashal et al., 2012).

3. Anticancer Applications

Aida Šermukšnytė et al. (2022) synthesized derivatives of 1,2,4-triazol-3-ylthioacetamide and tested their effects on cancer cell migration and the growth of melanoma, breast, and pancreatic cancer spheroids. The study found that certain compounds showed selectivity towards cancer cells and inhibited cancer cell migration, suggesting potential as antimetastatic agents (Aida Šermukšnytė et al., 2022).

4. Anti-Inflammatory Activity

Compounds incorporating 2-{[5-(phenoxymethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide were studied by S. Tariq et al. (2018) for their anti-inflammatory activity. They found that certain derivatives, particularly those with p38α MAP kinase inhibition, showed promising in vitro and in vivo anti-inflammatory effects, indicating potential as non-steroidal anti-inflammatory drugs (NSAIDs) (S. Tariq et al., 2018).

properties

IUPAC Name

2-[[5-(phenoxymethyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O2S/c18-15(22)12-24-17-20-19-16(11-23-14-9-5-2-6-10-14)21(17)13-7-3-1-4-8-13/h1-10H,11-12H2,(H2,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUXUJMWRDTXXMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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